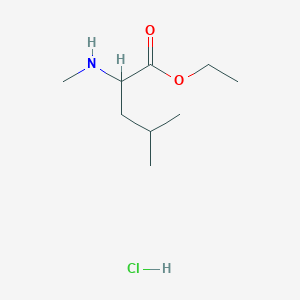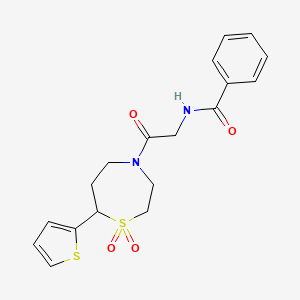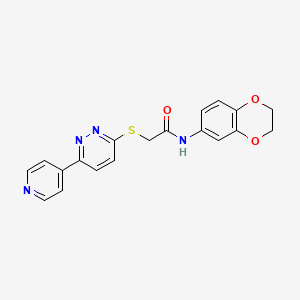![molecular formula C12H20O4 B2975614 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2306271-02-1](/img/structure/B2975614.png)
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 . It is a carboxylic acid derivative of a bicyclic heptane structure .
Molecular Structure Analysis
The molecular structure of this compound is based on a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The structure also includes a carboxylic acid group and a 2,2-dimethoxyethyl group attached to the bicyclic heptane structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 316.2±12.0 °C, a predicted density of 1?±.0.06 g/cm3, and a predicted pKa of 4.84±0.10 .科学的研究の応用
Plant Biochemistry and Betalains
Betalains are pigments with a nitrogenous core structure, betalamic acid, which is chemically related to the compound of interest due to its complex structure and biological activity. Betalains serve as chemosystematic markers in plants and have significant health benefits due to their antioxidant properties. Their synthesis involves hydroxylation of tyrosine and ring cleavage leading to betalamic acid formation, which is essential for understanding the biochemical pathways and potential applications of related compounds in biotechnology and pharmaceuticals (Khan & Giridhar, 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally related to the query compound, can inhibit microbes at concentrations below desired yields, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition and identifying metabolic engineering strategies to increase microbial robustness is crucial for biotechnological applications. This research aids in the development of more efficient microbial strains for industrial production processes (Jarboe et al., 2013).
Structure-Activity Relationships in Bioactive Compounds
The structure of carboxylic acids significantly influences their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Investigating the structure-related bioactivity of compounds similar to the query molecule can lead to the development of new pharmaceuticals with enhanced efficacy. Such studies contribute to the understanding of how structural differences affect bioactivity and guide the design of novel therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Pharmaceutical Research and Norbornane Compounds
Norbornane compounds, closely related to the compound of interest, have gained importance in drug research due to their unique molecular shape and fixed position of substituents. These features make them suitable test molecules for studying structure-activity relationships, contributing to the development of new medicaments. The review on norbornane compounds highlights their application in pharmaceutical research and the potential for discovering new therapeutic agents (Buchbauer & Pauzenberger, 1991).
特性
IUPAC Name |
4-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-15-9(16-2)7-11-3-5-12(8-11,6-4-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPXQUKVQSEZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC12CCC(C1)(CC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)
![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)
